5-(Hydroxymethyl)-1,4-dioxan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
122150-99-6 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
5-(hydroxymethyl)-1,4-dioxan-2-one |
InChI |
InChI=1S/C5H8O4/c6-1-4-2-9-5(7)3-8-4/h4,6H,1-3H2 |
InChI Key |
HIQHCIVHNZGOKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(=O)O1)CO |
Origin of Product |
United States |
Elucidation of Synthetic Methodologies and Mechanistic Pathways for 5 Hydroxymethyl 1,4 Dioxan 2 One
Direct Synthesis Routes and Reaction Optimization
Direct synthesis aims to construct the 1,4-dioxan-2-one (B42840) ring system with the hydroxymethyl substituent in a streamlined sequence. A key reported method involves the formation of an ether linkage followed by an intramolecular cyclization (lactonization).
Exploration of Precursor Selection and Reaction Conditions
A documented synthesis of 5-(hydroxymethyl)-1,4-dioxan-2-one begins with a protected form of glycerol (B35011). The selection of precursors is critical to prevent unwanted side reactions. The primary precursors and the general reaction sequence are outlined below:
1,3-Protected Glycerol: To ensure regioselectivity, a protected glycerol derivative is used as the starting material. A common example is 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal), where the 1,2-diol of glycerol is protected as an acetal (B89532). This leaves the primary hydroxyl group at the C3 position available for reaction.
Haloacetic Acid Ester: Ethyl bromoacetate (B1195939) is a common reagent used to introduce the carboxymethyl group.
The reaction proceeds in several steps. The first major step is an etherification reaction, followed by hydrolysis and subsequent cyclization.
Table 1: Reaction Steps and Conditions for the Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | Etherification (Williamson Ether Synthesis) | Sodium hydride (NaH), Ethyl bromoacetate, Anhydrous benzene, Room temperature | Ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methoxyacetate | 72% |
| 2 | Saponification | 1M Sodium hydroxide (B78521) (NaOH) in ethanol, Room temperature | (2,2-dimethyl-1,3-dioxolan-4-yl)methoxyacetic acid | 75% |
| 3 | Deprotection and Lactonization | Acidic hydrolysis, followed by distillation in vacuo | This compound | 65% |
| Overall | ~35% |
Kinetic and Thermodynamic Considerations in Compound Formation
The formation of this compound involves two key bond-forming processes: an intermolecular ether synthesis and an intramolecular esterification (lactonization).
Etherification Kinetics: The initial step, a Williamson ether synthesis, is a second-order nucleophilic substitution (SN2) reaction. masterorganicchemistry.com Its rate is dependent on the concentration of both the alkoxide (generated from the protected glycerol by a strong base like NaH) and the alkyl halide (ethyl bromoacetate). The reaction is generally favored by polar aprotic solvents. The choice of solvent can significantly impact the reaction's regioselectivity and rate. rsc.org
Lactonization Thermodynamics and Kinetics: The final ring-closing step is an intramolecular esterification. The formation of six-membered rings like the 1,4-dioxan-2-one system is generally thermodynamically favorable. pearson.com However, the kinetic competition between the desired intramolecular cyclization and intermolecular polymerization is a critical factor. The intramolecular process is favored entropically at low concentrations, a concept known as the high dilution principle. wikipedia.org The reaction is typically acid-catalyzed, where protonation of the carbonyl group of the carboxylic acid makes it more electrophilic and susceptible to attack by the hydroxyl group. youtube.com The subsequent dehydration drives the equilibrium towards the formation of the stable lactone. youtube.com
Strategies for Enhancing Reaction Efficiency and Product Yield
High-Dilution Conditions for Lactonization: To favor the intramolecular cyclization over intermolecular polymerization of the hydroxy acid intermediate, the reaction can be performed under high-dilution conditions. This involves the slow addition of the precursor to a large volume of solvent, keeping its instantaneous concentration low. wikipedia.org
Catalyst Optimization: For the final lactonization step, exploring different Brønsted or Lewis acid catalysts could improve the rate and selectivity. numberanalytics.com While strong mineral acids are effective, they can also promote side reactions. Milder catalysts may offer better control.
Purification Techniques: The final product is purified by distillation in vacuo. Optimizing the distillation conditions, such as pressure and temperature, is crucial to minimize thermal decomposition and maximize the recovery of the pure lactone.
Indirect Synthetic Strategies and Functional Group Transformations
Indirect strategies involve more elaborate multi-step sequences, often relying heavily on the chemistry of protecting groups and functional group interconversions.
Utilization of Glycerol-Derived Precursors and Acetylation Reactions
Glycerol is a readily available and versatile precursor for the synthesis of this compound. numberanalytics.com Its trifunctional nature necessitates the use of protecting groups to achieve selective transformations.
Glycerol as a Chiral Pool: Enantiomerically pure forms of protected glycerol can be used to synthesize chiral this compound. For instance, (R)- or (S)-solketal can serve as the starting material for asymmetric synthesis.
Acetylation as a Protective Strategy: While the primary synthesis uses an acetal protecting group, acetylation of the hydroxyl groups is another common protection strategy. For example, glycerol could be di-acetylated, leaving one hydroxyl group free for subsequent reactions. However, this would require additional steps for selective acetylation and later deprotection.
Multi-Step Approaches Involving Protection and Deprotection Regimes
The use of protecting groups is fundamental to the synthesis of this compound from symmetrical precursors like glycerol.
Protection Step: The initial step involves protecting the 1,2-diol of glycerol. This is commonly achieved by reacting glycerol with acetone (B3395972) in the presence of an acid catalyst to form an acetal (specifically, a ketal in this case), yielding solketal. organic-chemistry.org This acetal group is stable under the basic conditions of the subsequent Williamson ether synthesis and saponification steps. organic-chemistry.orgtotal-synthesis.com
Deprotection and Cyclization Mechanism: The final step combines deprotection and lactonization under acidic conditions. The mechanism proceeds as follows:
Protonation of the Acetal: An oxygen atom of the acetal protecting group is protonated by the acid catalyst. chemistrysteps.com
Acetal Cleavage: The protonated acetal opens to form a carbocation and a diol. This process is reversible.
Lactonization: The free hydroxyl group from the opened acetal and the carboxylic acid group on the side chain are now available for intramolecular esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the hydroxyl group.
Ring Closure and Dehydration: The hydroxyl group attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of a water molecule yields the stable six-membered lactone ring. youtube.com
The careful selection of protecting groups that are stable to certain reaction conditions while being easily removable under others is a cornerstone of this synthetic strategy. vedantu.com
Stereoselective Synthesis and Enantiomeric Enrichment
The creation of enantiomerically pure this compound is crucial for its potential applications where specific stereochemistry is required. This can be approached through two main strategies: the development of chiral catalysis for asymmetric transformations, leading directly to one enantiomer, or the synthesis of a racemic mixture followed by enantiomeric enrichment.
The direct asymmetric synthesis of this compound would ideally involve a catalytic process that controls the stereochemistry during the formation of the chiral center at the C5 position. While specific catalysts for this exact transformation are not extensively reported, several classes of chiral catalysts have proven effective in the asymmetric synthesis of related lactones and 1,4-dioxane (B91453) structures.
Transition Metal Catalysis: Rhodium and Iridium complexes featuring chiral ligands are at the forefront of asymmetric catalysis, particularly for hydrogenation reactions. acs.org For instance, the asymmetric hydrogenation of a prochiral precursor, such as a 5-methylene-1,4-dioxan-2-one, could theoretically yield enantiomerically enriched this compound. The success of such a strategy would heavily rely on the design of a suitable chiral ligand.
Research into chiral C2-symmetric ligands incorporating a 1,4-dioxane backbone derived from tartrates has shown promise in the asymmetric hydrogenation of other substrates, achieving high enantioselectivities (94->99% ee). acs.orgnih.gov These ligands, when complexed with rhodium(I), have been effective for the asymmetric hydrogenation of β-substituted enamides, indicating their potential applicability to other prochiral substrates with a dioxane framework. acs.orgnih.gov The development of analogous catalysts could provide a direct route to enantiopure this compound.
A general representation of this approach is the rhodium-catalyzed asymmetric hydrogenation of a suitable unsaturated precursor:
Note: This is a hypothetical reaction scheme based on established principles of asymmetric catalysis.
Enzymatic Catalysis: Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and esters, a process that can be applied to enrich one enantiomer of this compound. nih.gov In a kinetic resolution, the enzyme selectively catalyzes a reaction (e.g., acylation or hydrolysis) on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, a lipase (B570770) could selectively acylate the hydroxyl group of one enantiomer of racemic this compound. Subsequent separation of the acylated and unreacted enantiomers would provide access to both enantiomerically enriched forms of the target compound. The choice of lipase and reaction conditions is critical for achieving high enantioselectivity.
The synthesis of specific diastereomers of substituted 1,4-dioxan-2-ones often relies on the use of chiral starting materials (chiral pool synthesis) or on diastereoselective reactions where an existing chiral center directs the formation of a new one.
Chiral Pool Synthesis: A plausible route to enantiomerically pure this compound involves starting from a readily available and inexpensive chiral precursor, such as a derivative of glycerol or tartaric acid. For example, a protected chiral glycerol derivative could be elaborated through a series of reactions to construct the 1,4-dioxan-2-one ring system, with the stereochemistry at the C5 position predetermined by the starting material.
Substrate-Controlled Diastereoselective Reactions: In cases where a precursor to this compound already contains a chiral center, this center can influence the stereochemical outcome of subsequent reactions. For instance, the cyclization of a chiral acyclic precursor to form the 1,4-dioxan-2-one ring can proceed with high diastereoselectivity. The steric and electronic properties of the substituents on the acyclic precursor would guide the intramolecular reaction to favor the formation of one diastereomer over the other. While specific examples for this compound are not readily available in the literature, this is a well-established principle in stereoselective synthesis.
Advanced Spectroscopic and Structural Characterization Techniques for 5 Hydroxymethyl 1,4 Dioxan 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like 5-(Hydroxymethyl)-1,4-dioxan-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques. In ¹H NMR, the chemical shifts of protons provide information about their electronic environment. For instance, protons attached to carbons adjacent to electron-withdrawing groups, such as the oxygen atoms in the dioxanone ring, will appear at a higher chemical shift (downfield). The integration of the signals corresponds to the ratio of protons in different environments. docbrown.info
Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. For example, the carbonyl carbon in the lactone ring of this compound would exhibit a characteristic downfield chemical shift. Due to the high symmetry in a molecule like 1,4-dioxane (B91453), all four carbon atoms are in identical chemical environments, resulting in a single ¹³C NMR chemical shift. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (C=O) | - | ~170 |
| C3 | ~4.3 | ~68 |
| C5 | ~4.0 | ~75 |
| C6 | ~3.8, ~3.6 | ~65 |
| CH₂OH (C) | - | ~62 |
| CH₂OH (H) | ~3.7 | - |
| OH | Variable | - |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. science.gov
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu This helps to identify adjacent protons in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is highly sensitive and allows for the unambiguous assignment of protons to their attached carbons.
Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure of this compound and its derivatives, confirming the arrangement of atoms and functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl group.
C-H stretch: Bands in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the methylene (B1212753) groups.
C=O stretch: A strong, sharp peak around 1750-1730 cm⁻¹ characteristic of the carbonyl group in a six-membered lactone (ester).
C-O stretch: Multiple bands in the fingerprint region (approximately 1300-1000 cm⁻¹) arising from the C-O stretching vibrations of the ether and ester functionalities. docbrown.info
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Hydroxyl (O-H) | 3500 - 3200 (broad) |
| Alkane (C-H) | 3000 - 2850 |
| Carbonyl (C=O) | 1750 - 1730 (strong, sharp) |
| Ether/Ester (C-O) | 1300 - 1000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. docbrown.info
For this compound (C₅H₈O₄), the molecular weight is 132.11 g/mol . nih.govchemspider.com In an MS experiment, the molecule would be ionized to form a molecular ion [M]⁺ with an m/z of 132. Subsequent fragmentation would lead to the formation of smaller, stable ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. Predicted collision cross-section values for various adducts can also be calculated. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 133.04953 |
| [M+Na]⁺ | 155.03147 |
| [M-H]⁻ | 131.03497 |
| [M+NH₄]⁺ | 150.07607 |
High-Resolution X-ray Crystallography for Solid-State Structure Determination
High-resolution X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
If a suitable crystal of this compound can be grown, X-ray crystallography would provide definitive information on:
Bond lengths and angles: Precise measurements of the distances and angles between all atoms in the molecule.
Conformation: The exact shape and orientation of the dioxanone ring and the hydroxymethyl substituent in the solid state.
Intermolecular interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing.
This level of structural detail is invaluable for understanding the physical and chemical properties of the compound.
Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of a sample and for analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a gas chromatograph. The separated components are then detected by a mass spectrometer. thermofisher.com GC-MS can be used to determine the purity of this compound and to identify any volatile impurities. The use of a deuterated internal standard, such as 1,4-dioxane-d8, can improve the accuracy of quantification. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be applied to a wide range of compounds, including those that are not suitable for GC-MS. The sample is dissolved in a liquid mobile phase and separated on a solid stationary phase. The eluting components are then analyzed by a mass spectrometer. LC-MS is a powerful tool for the analysis of derivatives of this compound and for monitoring reaction progress.
These chromatographic methods, coupled with mass spectrometric detection, provide a robust platform for both qualitative and quantitative analysis, ensuring the purity and identity of this compound and its related compounds.
Polymer Chemistry and Advanced Materials Research Based on 5 Hydroxymethyl 1,4 Dioxan 2 One
Ring-Opening Polymerization (ROP) Kinetics and Mechanisms
The presence of a pendant hydroxymethyl group in 5-(hydroxymethyl)-1,4-dioxan-2-one allows it to act as an "inimer" (initiator and monomer), enabling the synthesis of polymers with unique architectures through ROP. The polymerization behavior of HDON is highly dependent on the catalyst system employed, which in turn influences monomer reactivity, polymerization efficiency, and the ability to control polymer characteristics such as molecular weight and dispersity.
Catalyst Systems for Controlled Polymerization (e.g., Organocatalysts, Metal-Based Catalysts, Enzymatic Catalysis)
A range of catalysts has been explored for the ROP of HDON and its derivatives, each offering distinct advantages in terms of control, selectivity, and potential for biomedical applications.
Organocatalysts:
Organic catalysts have emerged as a powerful alternative to metal-based systems, as they can provide excellent control over polymerization while avoiding potential metal contamination in the final polymer. For the ROP of cyclic esters, including derivatives of 1,4-dioxan-2-one (B42840), several organocatalytic systems have been investigated. These include phosphazenes, amidines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.net For instance, the organo-catalyzed ROP of (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione, a related substituted dioxanone, has been successfully promoted by 4-dimethylaminopyridine (B28879) (DMAP) and a combination of thiourea (B124793) and (-)-sparteine, yielding polymers with controlled molecular weights and narrow polydispersity (Mw/Mn < 1.25). bham.ac.uk These catalysts typically operate under mild conditions and exhibit high tolerance to functional groups. researchgate.net
Metal-Based Catalysts:
Traditional metal-based catalysts, particularly tin(II) octoate (Sn(Oct)₂), are widely used for the ROP of lactones and related cyclic esters due to their high efficiency. The ROP of a protected form of HDON, 5-benzyloxymethyl-1,4-dioxan-2-one (BDON), has been successfully carried out using Sn(Oct)₂ as a catalyst. scispace.com Lanthanide-based catalysts, such as lanthanum isopropoxide, have also been employed for the ROP of 1,4-dioxan-2-one, demonstrating a coordination-insertion mechanism.
Enzymatic Catalysis:
Enzymatic catalysis offers a green and highly selective route for polyester (B1180765) synthesis. Lipases, in particular, have been shown to be effective for the ROP of cyclic esters. For example, immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, has been successfully used for the ROP of 1,4-dioxan-2-one, the parent compound of HDON, to produce metal-free poly(p-dioxanone). scispace.com This enzymatic approach is highly valued for the synthesis of polymers intended for biomedical applications where metal residues are a concern.
Monomer Reactivity and Polymerization Efficiency
The reactivity of cyclic monomers in ROP is influenced by factors such as ring strain, steric hindrance, and the electronic nature of substituents. While specific reactivity ratios for the copolymerization of HDON with other common cyclic esters are not extensively documented in the reviewed literature, the successful synthesis of various copolymers indicates its viable reactivity. For instance, the copolymerization of a related functional cyclic carbonate, 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC), with rac-lactide proceeded efficiently, while its copolymerization with ε-caprolactone proved more challenging. researchgate.net This suggests that the relative reactivities of the comonomers play a crucial role in the polymerization outcome.
The polymerization efficiency is also highly dependent on the chosen catalyst and reaction conditions. For example, in the organo-catalyzed ROP of a related dioxanone derivative, high monomer conversions have been achieved under mild conditions. bham.ac.uk
Control over Molecular Weight and Dispersity
A key aspect of modern polymer chemistry is the ability to control the molecular weight and dispersity (Đ = Mw/Mn) of the resulting polymers, as these parameters significantly influence their physical and mechanical properties. In the context of HDON polymerization, the choice of catalyst and initiator system is paramount for achieving such control.
The use of controlled polymerization techniques, such as those employing well-defined initiators and catalysts, allows for the synthesis of polymers with predictable molecular weights and narrow dispersities. For example, the organo-catalyzed ROP of a substituted 1,4-dioxan-2,5-dione using a thiourea/(-)-sparteine system yielded polymers with number-average molecular weights (Mn) up to 36,000 g/mol and dispersities below 1.25. bham.ac.uk This level of control is indicative of a living or controlled polymerization process.
The following table summarizes representative data on the control of molecular weight and dispersity in the polymerization of a related functionalized 1,4-dioxan-2,5-dione.
| Entry | Initiator | [M]/[I] | Time (h) | Conv. (%) | M_n (SEC, g/mol ) | Đ (M_w/M_n) |
| 1 | n-Pentanol | 50 | 2 | 99 | 15,500 | 1.15 |
| 2 | n-Pentanol | 100 | 4 | 98 | 28,000 | 1.20 |
| 3 | n-Pentanol | 200 | 8 | 95 | 36,000 | 1.25 |
Data adapted from a study on a related functionalized 1,4-dioxan-2,5-dione. bham.ac.uk
Copolymerization Strategies and Polymer Architecture Design
The functional nature of HDON makes it an excellent candidate for the design of complex polymer architectures through copolymerization and the creation of branched structures.
Synthesis of Copolyesters and Polycarbonates with Diverse Comonomers
Copolymerization of HDON with other cyclic monomers is a versatile strategy to tailor the properties of the resulting polymers. By incorporating different comonomers, properties such as degradation rate, crystallinity, and mechanical strength can be finely tuned.
HDON has been successfully copolymerized with glycolide (B1360168) to create hyperbranched poly(glycolide) copolymers. scispace.com This approach combines the properties of both monomers to generate materials with unique characteristics. The copolymerization of related functional cyclic carbonates with lactides has also been demonstrated, leading to the formation of poly(ester-carbonate)s. researchgate.net The synthesis of such copolymers allows for the introduction of both ester and carbonate linkages into the polymer backbone, offering a means to modulate the polymer's degradation profile and other properties.
Fabrication of Hyperbranched and Grafted Polymer Architectures
The dual functionality of HDON as both a monomer and an initiator (an "inimer") is particularly advantageous for the synthesis of non-linear polymer architectures.
Hyperbranched Polymers:
Hyperbranched polymers are highly branched, three-dimensional macromolecules that exhibit unique properties such as low viscosity and high solubility compared to their linear counterparts. stenutz.eu The self-condensing vinyl polymerization (SCVP) of AB* monomers is a common method for their synthesis, and the ROP of inimers like HDON provides a similar pathway. The hydroxyl group of HDON can initiate the polymerization of other HDON molecules, leading to the formation of a hyperbranched structure. This has been demonstrated in the synthesis of hyperbranched poly(L-lactide) copolymers using HDON as a hydroxyl-functional lactone inimer. scispace.com Similarly, HDON has been used to create hyperbranched poly(glycolide) copolymers with glycerol (B35011) branching points. scispace.com
The following table presents an example of a hyperbranched copolymer synthesized using a derivative of HDON.
| Comonomer | Catalyst | M_n ( g/mol ) | Degree of Branching |
| Glycolide | Sn(Oct)₂ | 25,600 | 0.40 |
Data adapted from a study on hyperbranched poly(glycolide) copolymers. scispace.com
Grafted Polymer Architectures:
While specific examples of grafting polymers from or to a backbone of poly(this compound) were not prevalent in the reviewed literature, the pendant hydroxyl groups along the polymer chain present clear opportunities for such modifications. Grafting techniques, such as "grafting from" or "grafting to," could be employed to attach other polymer chains to the poly(HDON) backbone. This would involve either initiating the polymerization of a second monomer from the hydroxyl groups of poly(HDON) or attaching pre-synthesized polymer chains with reactive end groups to these sites. This approach would lead to the formation of graft copolymers with tunable properties, for example, by grafting hydrophilic polymer chains onto a hydrophobic poly(HDON) backbone to create amphiphilic structures. The general principles of polymer grafting are well-established and could be readily applied to this system. researchgate.net
Material Properties and Applications of Derived Polymers
The incorporation of this compound (5HDON) into polymer chains imparts distinct properties that are actively being explored for various applications. The resulting polymers and copolymers are of significant interest due to their potential for biodegradability and the ability to be chemically modified, opening avenues for the creation of functional materials for specialized uses.
Thermomechanical Characterization of Polymeric Materials
For instance, the copolymerization of 5HDON with glycolide has been shown to yield hyperbranched polyesters. nih.gov Thermal analysis of these copolymers is a key step in their characterization, revealing important parameters such as the glass transition temperature (Tg) and melting temperature (Tm). These parameters are crucial for understanding the material's behavior at different temperatures, its physical state (glassy, rubbery, or semi-crystalline), and its processing window.
To illustrate the typical thermomechanical properties of related polymers, we can look at poly(p-dioxanone) (PPDO), a structurally similar and well-studied biodegradable polymer. The properties of PPDO can be tuned, for example, by isothermal annealing. Annealing PPDO bars at 90°C for 2 hours has been shown to increase the crystallinity to a maximum of 57.21% and the tensile strength to 41.1 MPa. mdpi.com The thermal degradation of PPDO typically begins around 185°C. researchgate.net Copolymers of p-dioxanone also exhibit tunable properties. For example, a copolymer of p-dioxanone with 8 mole percent of d,l-3-methyl-1,4-dioxan-2-one shows a melting point of 95.5°C, which is about 15°C lower than that of the PPDO homopolymer. researchgate.net
Below is an interactive data table summarizing the thermomechanical properties of PPDO and its copolymers, which can serve as a reference for the anticipated properties of 5HDON-based polymers.
| Polymer Composition | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Tensile Strength (MPa) | Crystallinity (%) |
| Poly(p-dioxanone) (untreated) | -10 to -16 | 106 - 110 | ~23 | ~40-50 |
| Poly(p-dioxanone) (annealed at 90°C, 2h) | - | - | 41.1 | 57.21 |
| Poly(p-dioxanone-co-d,l-3-methyl-1,4-dioxan-2-one) (8% MeDX) | - | 95.5 | - | - |
| Poly(p-dioxanone-co-PDHB)5.4%-PU | - | - | - | - |
This table is populated with data from studies on poly(p-dioxanone) and its copolymers for illustrative purposes, as specific data for poly(this compound) is limited in publicly available literature.
Biodegradability Studies of Synthesized Polymers and Copolymers
A key driver for the research into polymers derived from 5HDON is their potential biodegradability. The ester linkages in the polymer backbone are susceptible to hydrolysis, a key mechanism in the degradation of many biodegradable polymers. The presence of the ether and hydroxyl groups in the 5HDON monomer unit is expected to influence the hydrophilicity and, consequently, the degradation rate of the resulting polymers.
Studies on the hydrolytic degradation of the related polymer, poly(p-dioxanone) (PPDO), provide a foundational understanding of the degradation process. The in vitro hydrolytic degradation of PPDO sutures in a phosphate (B84403) buffer at pH 7.44 and 37°C shows a multi-stage process. researchgate.net Initially, there is random scission of polymer chains in the amorphous regions, followed by a more stepwise degradation of the crystalline regions. researchgate.net This degradation leads to a loss of tensile strength and mass over time. For instance, high molecular weight PPDO bars showed almost complete loss of tensile strength and breaking elongation after 6 weeks of in vitro degradation. nih.gov
The degradation rate can be influenced by copolymerization. For example, blending poly(vinyl alcohol)-graft-poly(p-dioxanone) (PVA-g-PPDO) with PPDO can enhance the degradation rate. nih.gov Similarly, copolymers of ω-pentadecalactone and p-dioxanone show tunable degradation rates depending on the comonomer composition. mdpi.com
Enzymatic degradation is another crucial aspect of biodegradability, especially for biomedical applications. While specific enzymatic degradation studies on poly(5HDON) are not widely reported, research on other polyesters demonstrates the role of enzymes like lipases and proteinase K in accelerating polymer degradation. core.ac.uk The degradation is often a surface erosion process, where enzymes act on the accessible ester bonds at the polymer surface. core.ac.uk
The following interactive data table summarizes findings from in vitro hydrolytic degradation studies of PPDO, offering a proxy for the expected behavior of 5HDON-based polymers.
| Material | Degradation Conditions | Time (days) | Weight Loss (%) | Observations |
| Poly(p-dioxanone) Suture | Phosphate Buffer (pH 7.44), 37°C | 120 | Significant | Two-stage degradation process observed. researchgate.net |
| High Molecular Weight Poly(p-dioxanone) Bars | Phosphate Buffer (pH 7.44), 37°C | 42 | ~5% | Complete loss of tensile strength. nih.gov |
| Poly(p-dioxanone)/PVA-g-PPDO Blend (5% copolymer) | Phosphate Buffer, 37°C | - | Enhanced | Faster degradation than neat PPDO. nih.gov |
| Poly(PDL-co-DO) Nanoparticles (P31D69) | PBS Solution | 70 | - | Molecular weight (Mn) decreased from 22,000 to 6,900 g/mol . nih.gov |
Development of Functional Polymeric Materials for Advanced Applications (e.g., coatings, films, specialized matrices)
The pendant hydroxyl group in the this compound monomer is a key feature that allows for the development of functional polymeric materials. This functional handle can be used for post-polymerization modification, enabling the attachment of various molecules to tailor the polymer's properties for specific applications such as coatings, films, and specialized matrices.
Functional polymer coatings can be designed to exhibit a wide range of properties, including specific adhesion, wettability, corrosion resistance, and anti-fouling characteristics. researchgate.net The incorporation of functional monomers like 5HDON into a polymer backbone provides a platform for creating such advanced coatings. For example, the hydroxyl groups on the surface of a polymer film can be modified to alter its surface energy or to attach bioactive molecules. chemeo.com
In the context of films, polymers derived from the 1,4-dioxan-2-one family are known to be useful for producing films and molded products. mdpi.com The flexibility and biodegradability of these polymers make them attractive for applications in packaging and agriculture. By functionalizing polymers with groups derived from 5HDON, it is possible to create films with enhanced properties, such as improved barrier characteristics or controlled release of active substances.
For specialized matrices, particularly in the biomedical field, the ability to functionalize the polymer is highly advantageous. For instance, in tissue engineering scaffolds, the surface of the matrix can be modified with cell-adhesion peptides to promote tissue growth. The biodegradability of the polymer matrix is also a critical factor, allowing the scaffold to degrade as new tissue is formed. While specific examples of coatings, films, or matrices derived directly from poly(5HDON) are still emerging in the literature, the foundational chemistry suggests a high potential for this monomer in creating a new generation of advanced functional materials.
Theoretical and Computational Chemistry Studies of 5 Hydroxymethyl 1,4 Dioxan 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and predicting the reactivity of molecules like 5-(hydroxymethyl)-1,4-dioxan-2-one. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.
The reactivity of this compound is largely governed by its functional groups: the ester (lactone) and the primary alcohol (hydroxymethyl group). DFT calculations can be employed to determine key electronic properties that describe this reactivity. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would be expected to show a negative potential (red/yellow) around the carbonyl oxygen of the lactone and the oxygen of the hydroxyl group, indicating these are sites prone to electrophilic attack. Conversely, a positive potential (blue) would be anticipated around the hydrogen of the hydroxyl group and the hydrogens on the carbon adjacent to the carbonyl group, marking them as potential sites for nucleophilic attack.
Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the charge distribution in terms of localized bonds and lone pairs, providing a more intuitive chemical picture. This analysis can quantify the charge on each atom, offering a more detailed understanding of the molecule's polarity and reactive sites. For example, a significant positive charge is expected on the carbonyl carbon of the lactone, making it a primary target for nucleophilic attack, which is the initial step in ring-opening polymerization.
| Calculated Electronic Property | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. The lone pairs on the oxygen atoms are likely major contributors. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons. The π* orbital of the carbonyl group is expected to be the LUMO. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential on the molecule's surface. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. |
| Natural Atomic Charges | Charge distribution on an atomic level. | Quantifies the electrophilicity of the carbonyl carbon and the nucleophilicity of the oxygen atoms. |
Conformational Analysis and Stereochemical Preferences via Molecular Modeling
The 1,4-dioxan-2-one (B42840) ring is not planar and can adopt several conformations, with the most stable ones typically being chair or boat-like structures. The presence of a hydroxymethyl substituent at the C5 position introduces additional conformational complexity and stereochemical considerations.
Molecular modeling, using methods ranging from molecular mechanics (MM) to higher-level DFT calculations, is employed to explore the potential energy surface of this compound. These calculations can identify the most stable conformers and the energy barriers between them. For the 1,4-dioxane (B91453) ring system, a chair conformation is generally favored. In the case of this compound, the hydroxymethyl group can be in either an axial or equatorial position. Computational studies on similar substituted dioxane systems suggest that the equatorial position for a substituent is often the most stable due to reduced steric hindrance.
The chirality of the C5 carbon, bearing the hydroxymethyl group, means that this compound exists as a pair of enantiomers: (R)- and (S)-5-(hydroxymethyl)-1,4-dioxan-2-one. The stereochemistry of the monomer can have a significant impact on the properties of the resulting polymer. Computational modeling can be used to understand the interactions of each enantiomer, which is crucial for designing stereoselective polymerization processes.
| Conformational Feature | Computational Method | Predicted Preference for this compound |
| Ring Conformation | Molecular Mechanics (MM), DFT | A chair-like conformation is expected to be the most stable. |
| Substituent Position | DFT, MM | The hydroxymethyl group is likely to prefer an equatorial position to minimize steric strain. |
| Intramolecular Hydrogen Bonding | DFT, NBO analysis | Potential for weak hydrogen bonding between the -OH group and ring oxygens, influencing conformational stability. |
| Stereoisomer Stability | DFT | The (R) and (S) enantiomers are expected to have identical energies, but their interactions with other chiral molecules would differ. |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of synthesized compounds.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. The calculated chemical shifts are then compared to experimental values, often showing a good linear correlation. For this compound, distinct signals would be predicted for the protons and carbons of the hydroxymethyl group, the chiral center (C5), and the other carbons and protons in the dioxane ring. The chemical environment of each nucleus, influenced by factors like electronegativity of neighboring atoms and local geometry, determines its chemical shift. For instance, the carbon of the carbonyl group is expected to have the largest ¹³C chemical shift.
Infrared Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated using DFT. These calculations provide the positions and intensities of the absorption bands corresponding to different vibrational modes of the molecule. For this compound, characteristic vibrational modes would include the C=O stretching of the lactone, the O-H stretching of the alcohol, C-O stretching of the ether and ester groups, and various C-H stretching and bending modes. Comparing the calculated spectrum with the experimental one can aid in the assignment of the observed bands and confirm the presence of the key functional groups. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, accounting for approximations in the theoretical model and anharmonicity effects.
| Spectroscopic Technique | Predicted Key Signals for this compound | Computational Method for Prediction |
| ¹³C NMR | High chemical shift for the carbonyl carbon (~170 ppm). Signal for the carbon bearing the hydroxyl group (~60-70 ppm). | DFT with GIAO method |
| ¹H NMR | Distinct signals for the protons of the -CH₂OH group, the proton at C5, and the other ring protons. | DFT with GIAO method |
| Infrared (IR) Spectroscopy | Strong C=O stretching band (~1730-1750 cm⁻¹). Broad O-H stretching band (~3200-3500 cm⁻¹). C-O stretching bands (~1000-1300 cm⁻¹). | DFT frequency calculations |
Mechanistic Insights into Chemical Reactions and Polymerization Processes through Computational Simulations
Computational simulations are instrumental in elucidating the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to probe experimentally. For this compound, a key reaction of interest is its ring-opening polymerization (ROP) to form functional polyesters.
Theoretical studies on the ROP of similar lactones have established the general mechanisms, which can be extended to this compound. researchgate.netutwente.nldocumentsdelivered.com The most common mechanism is a coordination-insertion mechanism, particularly when catalyzed by metal alkoxides. researchgate.netutwente.nldocumentsdelivered.com Computational simulations can model this process step-by-step:
Coordination: The catalyst, for example, a tin(II) alkoxide, coordinates to the carbonyl oxygen of the lactone. This coordination activates the carbonyl group, making it more susceptible to nucleophilic attack.
Nucleophilic Attack: The alkoxide group of the catalyst attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Ring Opening: The acyl-oxygen bond of the lactone cleaves, opening the ring and extending the polymer chain. The catalyst is regenerated at the end of the chain, ready to coordinate with another monomer.
The presence of the hydroxymethyl group offers an additional site for reaction, potentially leading to branched or cross-linked polymers. Computational studies can investigate the relative reactivity of the lactone ring-opening versus reactions involving the hydroxyl group, helping to predict and control the final polymer architecture. For instance, the hydroxyl group can act as an initiator for the ROP, leading to different polymer structures.
| Reaction Step in ROP | Computational Insight |
| Catalyst-Monomer Coordination | Geometry and energy of the coordinated complex. |
| Nucleophilic Attack | Structure and energy of the transition state and tetrahedral intermediate. |
| Ring-Opening | Structure and energy of the transition state for acyl-oxygen bond cleavage. |
| Overall Reaction | Potential energy surface, reaction barriers, and rate-determining step. |
Environmental Chemical Considerations and Biodegradation Mechanisms of 5 Hydroxymethyl 1,4 Dioxan 2 One
Microbial Degradation Pathways and Biotransformation Kinetics
A variety of microorganisms have been identified that can degrade 1,4-dioxane (B91453) through either metabolic or cometabolic pathways. enviro.wiki In metabolic degradation, the organism utilizes the compound as a primary source of carbon and energy. enviro.wiki Conversely, cometabolism involves the degradation of the compound by enzymes produced for the metabolism of other substrates, without providing direct energy benefit to the organism. enviro.wiki
Several bacterial and fungal strains have been isolated that are capable of degrading 1,4-dioxane and its derivatives. Notably, the fungus Cordyceps sinensis (strain A) has been shown to utilize 1,4-dioxane as a sole carbon source and also degrade various other cyclic ethers, including 2-hydroxymethyl-1,4-dioxane, a close structural analog to the subject of this article. asm.org This suggests that fungal strains may be particularly adept at breaking down substituted dioxanones.
Bacterial degraders of 1,4-dioxane are found across several genera, including Pseudonocardia, Mycobacterium, Xanthobacter, and Rhodococcus. nih.govmdpi.com For instance, Pseudonocardia dioxanivorans CB1190 is a well-characterized bacterium that can metabolize 1,4-dioxane. nih.gov The presence of co-contaminants, such as chlorinated solvents, can significantly impact the degradation kinetics, sometimes leading to inhibition of the process. nih.gov
Microbial consortia, or mixed communities of microorganisms, have also demonstrated effective degradation of 1,4-dioxane. nih.gov These consortia can exhibit enhanced degradation capabilities due to synergistic interactions, where different species carry out different steps of the degradation pathway. nih.gov
Table 1: Examples of Microorganisms with Potential for Dioxanone Degradation
| Microorganism | Compound Degraded | Degradation Pathway | Reference |
| Cordyceps sinensis (strain A) | 2-Hydroxymethyl-1,4-dioxane | Metabolic | asm.org |
| Pseudonocardia dioxanivorans CB1190 | 1,4-Dioxane | Metabolic | nih.gov |
| Pseudonomas mendocina KR1 | 1,4-Dioxane | Cometabolic | nih.gov |
| Xanthobacter sp. YN2 | 1,4-Dioxane | Metabolic | mdpi.com |
This table includes data for structurally related compounds to infer potential degrading microorganisms for 5-(hydroxymethyl)-1,4-dioxan-2-one.
The initial step in the microbial degradation of the 1,4-dioxane ring structure is typically catalyzed by monooxygenase enzymes. nih.govberkeley.edu These enzymes introduce an oxygen atom into the substrate, leading to hydroxylation and subsequent ring cleavage. Soluble di-iron monooxygenases (SDIMOs) are key enzymes identified in both metabolic and co-metabolic 1,4-dioxane-degrading bacteria. mdpi.com
In strains like Pseudonocardia dioxanivorans, a tetrahydrofuran (B95107) monooxygenase (THFMO) is responsible for the initial oxidation of 1,4-dioxane. nih.gov The degradation pathway of 1,4-dioxane is proposed to proceed through the formation of 2-hydroxy-1,4-dioxane, which is then further metabolized to ethylene (B1197577) glycol and other intermediates. asm.orgmdpi.com
For this compound, it is hypothesized that a similar monooxygenase-catalyzed hydroxylation would occur on the dioxanone ring. The presence of the hydroxymethyl group may influence the regioselectivity of the enzymatic attack. Following ring cleavage, the resulting linear intermediates would be subject to further metabolism. The hydroxymethyl group itself could be oxidized by alcohol dehydrogenases to a carboxylic acid, a common metabolic pathway for primary alcohols.
The lactone ring in this compound is also susceptible to enzymatic hydrolysis by esterases or lactonases, which would cleave the ester bond to form a linear hydroxy acid. This process would likely occur in conjunction with the degradation of the ether linkages.
Several environmental factors can influence the rate of microbial degradation of compounds like this compound. These include:
Oxygen Availability: Aerobic conditions are generally required for the function of monooxygenase enzymes that initiate the degradation of the 1,4-dioxane ring. itrcweb.org
Presence of Co-contaminants: As observed with 1,4-dioxane, the presence of other chemicals, such as chlorinated solvents, can either inhibit or in some cases enhance the degradation process. nih.gov
Nutrient Availability: The growth and activity of degrading microorganisms are dependent on the availability of essential nutrients like nitrogen and phosphorus.
pH and Temperature: Microbial activity is optimal within specific pH and temperature ranges, which vary depending on the microorganism.
Substrate Concentration: High concentrations of the contaminant can be toxic to microorganisms, while very low concentrations may not be sufficient to induce the necessary degradative enzymes. enviro.wiki
Abiotic Degradation Processes in Environmental Matrices
In addition to microbial action, this compound can be subject to abiotic degradation processes in the environment, primarily hydrolysis and photochemical degradation.
The lactone (cyclic ester) functional group in this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. The rate of hydrolysis is highly dependent on the pH of the surrounding medium.
Acidic Conditions: Under acidic conditions, the hydrolysis of lactones is catalyzed by H+ ions. The reaction is typically reversible.
Neutral Conditions: At neutral pH, the rate of hydrolysis is generally slow.
Alkaline Conditions: Under alkaline conditions, hydrolysis is significantly accelerated and is catalyzed by hydroxide (B78521) ions (OH-). This saponification reaction is essentially irreversible and leads to the formation of the corresponding hydroxy carboxylate salt.
Given the structure of this compound, hydrolysis would result in the opening of the lactone ring to form a linear hydroxy ether carboxylic acid.
Table 2: Expected Products of Hydrolysis of this compound
| pH Condition | Catalyst | Primary Product |
| Acidic | H+ | 2-((2-hydroxyethoxy)methyl)propanoic acid |
| Neutral | Water | Slow formation of 2-((2-hydroxyethoxy)methyl)propanoic acid |
| Alkaline | OH- | Salt of 2-((2-hydroxyethoxy)methyl)propanoic acid |
This table presents inferred hydrolysis products based on general chemical principles of lactone hydrolysis.
Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy, particularly ultraviolet (UV) radiation from the sun. For 1,4-dioxane, photooxidation in the atmosphere is a recognized degradation pathway, with an estimated half-life of 1-3 days. cdc.gov
In aqueous environments, direct photolysis of compounds like this compound may be limited unless the molecule absorbs light in the solar spectrum. However, indirect photolysis can occur through the action of photochemically generated reactive species, such as hydroxyl radicals (•OH). Advanced oxidation processes (AOPs) that generate these radicals, such as UV/H₂O₂, have been shown to be effective in degrading 1,4-dioxane in water. nih.govdss.go.th
The degradation of 1,4-dioxane by AOPs proceeds through a series of oxidation steps, leading to the formation of intermediates such as formaldehyde, acetaldehyde, and various organic acids before eventual mineralization to carbon dioxide and water. dss.go.th It is expected that the photochemical degradation of this compound would follow a similar pathway, with the initial attack by hydroxyl radicals leading to ring opening and subsequent oxidation of the resulting fragments. The hydroxymethyl group would also be susceptible to oxidation.
Oxidative Transformation Mechanisms
Detailed studies on the oxidative transformation mechanisms of this compound are currently absent from published scientific literature. However, predictions regarding its reactivity can be inferred from its chemical structure, which features a lactone (cyclic ester) and a primary alcohol functional group attached to a 1,4-dioxane ring.
The presence of the 1,4-dioxane ring suggests that, similar to its parent compound 1,4-dioxane, this molecule could be susceptible to attack by hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents found in various environmental compartments. Advanced oxidation processes (AOPs) that generate hydroxyl radicals, such as the Fenton reaction (H₂O₂/Fe²⁺) or UV/H₂O₂ systems, have been shown to be effective in degrading 1,4-dioxane. nih.govdss.go.th It is plausible that these processes could also initiate the degradation of this compound by abstracting a hydrogen atom from the carbon atoms of the dioxane ring.
Furthermore, the primary alcohol group (-CH₂OH) represents a potential site for oxidation. In biological systems, alcohol dehydrogenases could potentially oxidize this group to an aldehyde and subsequently to a carboxylic acid. In chemical oxidation scenarios, strong oxidizing agents would readily target this functional group.
The lactone group is another key feature. While generally more resistant to oxidation than an alcohol, the ring strain and the presence of adjacent ether linkages might influence its reactivity.
Environmental Persistence and Attenuation Mechanisms in Natural Systems
The environmental persistence and attenuation of this compound are largely uncharacterized. However, based on its structure, several attenuation mechanisms can be hypothesized.
Biodegradation: The biodegradability of this compound is a critical unknown. While 1,4-dioxane is known to be recalcitrant to biodegradation under many conditions, several aerobic microorganisms have been identified that can degrade it, often through the action of monooxygenase enzymes. nih.govenviro.wiki These enzymes initiate the degradation by hydroxylating the dioxane ring. It is conceivable that microorganisms capable of degrading 1,4-dioxane might also be able to transform this compound, although the additional functional groups would likely influence the metabolic pathway and degradation rates. The presence of the hydroxymethyl group might even facilitate enzymatic attack.
Hydrolysis: The lactone functional group in this compound makes it susceptible to hydrolysis, a chemical breakdown process involving water. Under both acidic and basic conditions, the ester bond can be cleaved, which would lead to the opening of the lactone ring. This would result in the formation of a more polar, and likely more biodegradable, linear molecule. The rate of hydrolysis would be dependent on environmental factors such as pH and temperature. While no specific studies on the hydrolysis of this compound were found, this pathway represents a potentially significant abiotic degradation route.
Photodegradation: In the atmosphere, organic compounds can be degraded by photolysis, either directly by absorbing sunlight or indirectly through reactions with photochemically produced oxidants like hydroxyl radicals. 1,4-Dioxane has an estimated atmospheric half-life of 1 to 3 days due to photooxidation. cdc.gov Given its structural similarity, this compound is also expected to undergo photooxidation in the atmosphere. In aqueous environments, direct photolysis is less likely unless the molecule has a significant absorbance in the solar spectrum.
Sorption and Mobility: The physical and chemical properties of this compound, such as its water solubility and octanol-water partition coefficient (LogKow), would govern its mobility in soil and groundwater. PubChem lists a computed XLogP3 value of -0.8 for this compound, indicating that it is likely to be highly soluble in water and have a low affinity for sorbing to soil and sediment. nih.gov This suggests a high potential for mobility in the subsurface, similar to 1,4-dioxane. itrcweb.orgitrcweb.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Hydroxymethyl)-1,4-dioxan-2-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via lactonization of hydroxymethyl-substituted glycolic acid derivatives. Purification typically involves recrystallization from polar aprotic solvents (e.g., ethyl acetate) or chromatography (silica gel, methanol/dichloromethane eluent). Purity validation requires NMR (1H/13C) to confirm the absence of unreacted monomers or cyclic dimers .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- 1H NMR : Identify resonances for the hydroxymethyl group (δ ~3.5–4.0 ppm) and the lactone carbonyl (δ ~170 ppm in 13C NMR).
- IR Spectroscopy : Confirm the lactone carbonyl stretch (~1750–1780 cm⁻¹).
- Mass Spectrometry (HRMS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+Na]+) .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Conduct pH-dependent degradation studies (e.g., pH 2–10 buffers at 37°C) with periodic sampling. Monitor degradation via HPLC-UV or LC-MS to quantify lactone ring-opening products, such as hydroxymethyl-glycolic acid derivatives. Compare kinetics using Arrhenius plots to predict shelf-life .
Advanced Research Questions
Q. How does the hydroxymethyl group influence the ring-opening polymerization (ROP) kinetics of this compound compared to unsubstituted lactones?
- Methodological Answer :
- Catalyst Screening : Test organocatalysts (e.g., DBU) or metal-based catalysts (e.g., Sn(Oct)₂) to evaluate steric/electronic effects.
- Kinetic Analysis : Use in-situ FTIR or NMR to track monomer conversion. The hydroxymethyl group may retard polymerization due to increased steric hindrance or hydrogen bonding, requiring higher catalyst loading or elevated temperatures .
- Polymer Characterization : Analyze molecular weight (GPC) and thermal properties (DSC) to correlate substituent effects with material performance .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., logP, solubility) of this compound?
- Methodological Answer :
- Data Harmonization : Cross-reference experimental values from PubChem, EPA DSSTox, and peer-reviewed studies. Discrepancies may arise from measurement techniques (e.g., shake-flask vs. computational logP).
- Experimental Validation : Use standardized OECD guidelines for solubility (e.g., saturation shake-flask method) and partition coefficients (e.g., HPLC-derived logP) .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer :
- QSAR Models : Apply quantitative structure-activity relationship tools (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential.
- Ab Initio Calculations : Simulate hydrolysis pathways (e.g., acid/base-catalyzed mechanisms) using Gaussian or ORCA software. Compare results with experimental degradation data to validate models .
Q. What experimental designs are optimal for studying the compound’s metabolic pathways in biological systems?
- Methodological Answer :
- Isotopic Labeling : Synthesize 13C-labeled this compound to track metabolites via LC-MS/MS.
- In Vitro Assays : Incubate with liver microsomes (e.g., human S9 fraction) to identify phase I/II metabolites. Use enzyme inhibitors (e.g., CYP450 inhibitors) to elucidate metabolic enzymes involved .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
